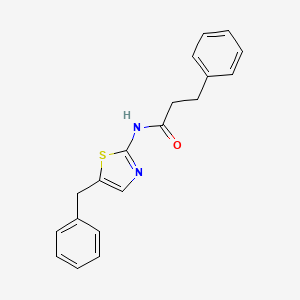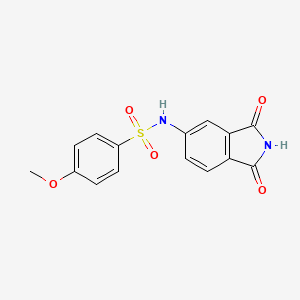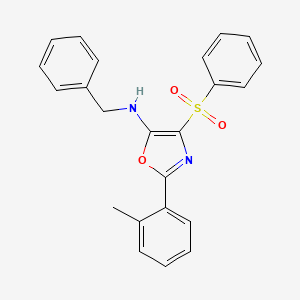![molecular formula C21H23N3O3S B3488224 1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine](/img/structure/B3488224.png)
1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine
Overview
Description
The compound “1-methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also includes a 1,3-oxazole ring, which is a type of heterocyclic compound that often exhibits various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with sulfonyl chlorides to form sulfonamides . This process can be facilitated by the use of a semi-miscible biphasic solvent system, which can result in higher yields and decreased reaction times .Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of interactions. For instance, in the molecule C13H15N3O4S, the benzene and pyrazole rings are inclined to each other at 77.48°, indicating the presence of π–π interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of old ones. For example, the synthesis of 4-methylbenzenesulfonamides involves the reaction of amines with sulfonyl chlorides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the compound 5-Heptenoic acid, 6-methyl-4-[(4-methylphenyl)sulfonyl] has a molecular weight of 296.4 g/mol and a topological polar surface area of 79.8 Ų .Mechanism of Action
While the specific mechanism of action for this compound is not provided, similar compounds often act by binding to and activating certain receptors in the body. For example, 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine acts as a stimulant by increasing the release of dopamine and serotonin in the brain.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-16-8-10-18(11-9-16)28(25,26)20-21(24-14-12-23(2)13-15-24)27-19(22-20)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAVEMNBFVKGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3488145.png)

![6-BROMO-N-[(4-METHOXYPHENYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3488156.png)

![4-ethoxy-N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B3488178.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-phenylpropanamide](/img/structure/B3488186.png)



![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole](/img/structure/B3488213.png)
![4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3488221.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B3488226.png)

